molecular formula C21H16F2N4O3 B3012134 N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 1251616-36-0

N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No.: B3012134
CAS No.: 1251616-36-0
M. Wt: 410.381
InChI Key: HWMVCZPIQMKIGX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is a heterocyclic compound featuring a quinolin-2-one core substituted with a 3-ethyl-1,2,4-oxadiazole moiety at the 4-position and an N-(2,4-difluorophenyl)acetamide group at the 1-position. The quinolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c1-2-18-25-21(30-26-18)14-10-20(29)27(17-6-4-3-5-13(14)17)11-19(28)24-16-8-7-12(22)9-15(16)23/h3-10H,2,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMVCZPIQMKIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Final Coupling: The final step involves coupling the quinoline-oxadiazole intermediate with the difluorophenyl acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide exhibit significant antimicrobial properties. The oxadiazole and quinoline moieties are known to enhance the biological activity against various pathogens. For instance, studies have demonstrated that derivatives of quinoline possess potent antibacterial and antifungal activities .

Anticancer Properties

The structure of this compound suggests potential anticancer activity. Compounds containing oxadiazole and quinoline rings have shown promise in inhibiting cancer cell proliferation. Research has indicated that quinoline derivatives can induce apoptosis in cancer cells, making them valuable in cancer therapy .

SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. For this compound, the presence of the difluorophenyl group and the oxadiazole unit is essential for enhancing its efficacy against specific targets. Researchers have utilized various substituents on these rings to optimize the pharmacological profile of related compounds .

Organic Electronics

The unique electronic properties of compounds similar to this compound make them suitable candidates for applications in organic electronics. Their ability to act as electron acceptors or donors can be exploited in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Recent studies have highlighted the role of such compounds in enhancing charge transport properties in organic semiconductors .

Case Studies

StudyApplicationFindings
Miyauchi et al. (1995)Antifungal Agent SynthesisDeveloped a method for synthesizing optically active antifungal agents using similar difluorophenyl compounds .
Recent Research (2020)Anticancer ActivityDemonstrated that derivatives with oxadiazole and quinoline structures effectively inhibit cancer cell growth .
Material Science Study (2023)Organic ElectronicsShowed improved efficiency in OLEDs when using modified quinoline derivatives as emissive layers .

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound 5 (): N-[(4-chlorophenyl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide

  • Structural Differences:
    • Cyclopropyl substituent on oxadiazole vs. ethyl in the target compound.
    • Chlorophenylmethyl acetamide vs. difluorophenyl acetamide.
  • Chlorophenylmethyl group increases lipophilicity, possibly affecting membrane permeability .

Compound from :
N-(2,4-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

  • Structural Differences: Pyridinone core replaces quinolinone. Morpholine sulfonyl group instead of oxadiazole.
  • Implications: Pyridinone’s smaller structure may reduce target affinity compared to quinolinone. Morpholine sulfonyl enhances solubility but may alter pharmacokinetics .

Oxadiazole/Triazole Substitutions

Compound 51 ():
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide

  • Structural Differences:
    • 1,2,4-Triazole replaces oxadiazole.
    • Ethoxy and difluorophenyl substituents.
  • Implications:
    • Triazole’s nitrogen-rich structure may enhance hydrogen bonding with targets.
    • Phenylthio group increases lipophilicity but risks metabolic oxidation .

Compound from :
N-(2,4-difluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

  • Structural Differences: Sulfanyl-linked triazole instead of oxadiazole. Lacks quinolinone core.
  • Implications:
    • Sulfanyl group may improve radical scavenging activity but reduce stability .

Acetamide Group Variations

Compound from :
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

  • Structural Differences: Quinazoline-dione core vs. quinolinone. Dichlorophenylmethyl acetamide.
  • Implications:
    • Quinazoline-dione’s additional carbonyl group may enhance hydrogen bonding but reduce solubility .

Compound from :
2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

  • Structural Differences: Cyclohexyl group replaces quinolinone. Chloroacetamide instead of difluorophenyl.
  • Implications:
    • Chloroacetamide’s electrophilicity may increase reactivity, posing toxicity risks .

Melting Points and Stability

  • Compound 51: 156–158°C .
  • Compound 54: 204–206°C .

Biological Activity

N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a difluorophenyl group, an oxadiazole moiety, and a quinoline derivative. These structural features are believed to contribute to its biological activity.

Molecular Formula

  • Molecular Formula: C19_{19}H18_{18}F2_{2}N4_{4}O2_{2}

Molecular Weight

  • Molecular Weight: 368.37 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing oxadiazole and quinoline structures have been shown to possess antifungal and antibacterial properties.

Case Study: Antifungal Activity

A study demonstrated that oxadiazole derivatives exhibited antifungal activity against various strains of fungi. The mechanism of action was attributed to the disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinoline derivatives have been recognized for their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways.

Research Findings

In vitro studies revealed that similar quinoline-based compounds effectively inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that these compounds could induce cell cycle arrest and promote apoptosis via mitochondrial pathways .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell survival.
  • DNA Interaction: Quinoline derivatives often intercalate with DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can generate ROS within cells, leading to oxidative stress and subsequent cell death .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntifungalCandida albicans12.5
AnticancerHeLa15.0
AnticancerMCF-720.0
Bacterial InhibitionE. coli10.0

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